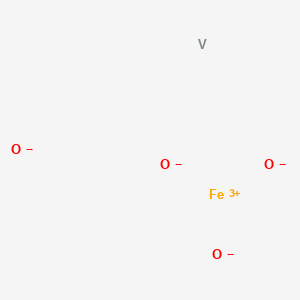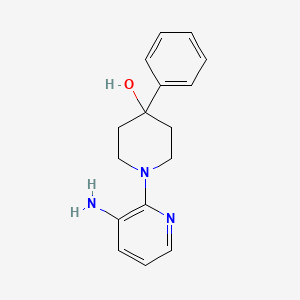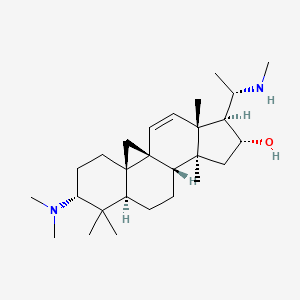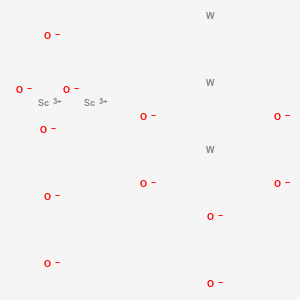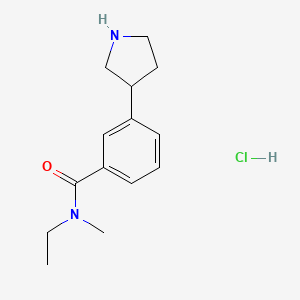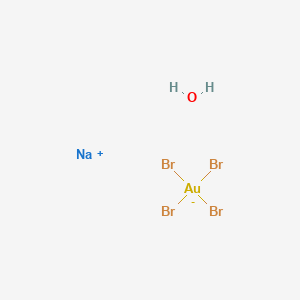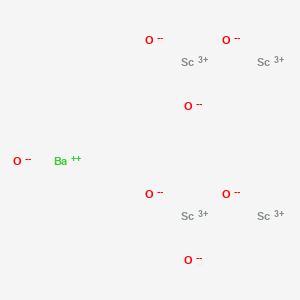
双羰基双(环戊二烯基)钛(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated as Cp2Ti(CO)2 . This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Cp2Ti(CO)2 is prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
Molecular Structure Analysis
The molecular structure of Dicarbonylbis(cyclopentadienyl)titanium(II) has been confirmed by X-ray crystallography . The molecule has Cs symmetry with atoms Ti and Cl and the acetyl group lying in the crystallographic mirror plane. The Ti atom has distorted tetrahedral coordination, and it interacts strongly with the oxygen of the acetyl group which acts as a bidentate three-electron ligand .
Chemical Reactions Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes . It reacts with acyl halides RCOCl (R = Me or Ph) to give acyl derivatives of titanium (IV), [Ti(cp)2(COR)Cl]. Under the same conditions, the reaction of (1) with alkyl iodides gives the acyl derivatives [Ti(cp)2(COR)I] (R = Me, Et, Pri, or Bus) .
Physical And Chemical Properties Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) is a maroon solid . It has a melting point of 90°C and sublimes at 40–80°C/0.001 mmHg . It is soluble in most common organic solvents but reacts with CHCl3 and CH2Cl2 .
科学研究应用
有机金属合成和催化
双羰基双(环戊二烯基)钛(II) 及相关化合物因其在有机金属合成中的应用而被广泛研究。例如,它们用作取代环戊二烯的合成前体,后者进一步用于合成其他有机金属配合物。这在通过利用这些钛配合物的独特反应性来形成铁、钨、钛和铼配合物的新型合成路线中尤为重要 (Top 等人,2001)。此外,这些配合物在乙烯三聚过程中至关重要,它们作为催化剂生产 1-己烯,这是工业化学中的有价值产品 (Deckers 等人,2002)。
纳米材料合成
双羰基双(环戊二烯基)钛(II) 的一项特别创新的应用涉及碳包覆二氧化钛纳米晶体的合成。这种方法依赖于茂金属配合物与过硫酸铵反应生成具有碳壳的 TiO2 纳米晶体,表现出有希望的特性,可用作锂离子电池中的负极材料 (Liu 等人,2017)。
光催化和聚合
该配合物已用于光催化,特别是在自由基光聚合反应中。它在紫外光下的活化可以显着减少光聚合中的氧抑制,同时促进钛基纳米粒子的原位形成。这种双重功能突出了双羰基双(环戊二烯基)钛(II) 在先进材料合成和催化中的潜力 (Versace 等人,2014)。
配位化学和材料性质
研究还深入研究了钛配合物的配位化学,包括那些具有环戊二烯基配体的配位物,以了解它们的键合和电子性质。这些研究提供了对配体-金属共价性的见解,这对于设计具有所需反应性和性质的有机金属配合物以用于催化和材料科学至关重要 (George 等人,2005)。
安全和危害
Dicarbonylbis(cyclopentadienyl)titanium(II) is classified as a flammable solid (H228). It is toxic if swallowed (H301) and harmful if inhaled (H332). Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling .
作用机制
Target of Action
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound that primarily targets organic molecules containing C–Cl, P–Cl, O–H, and S–Cl bonds . It interacts with these molecules to induce various chemical reactions.
Mode of Action
The compound interacts with its targets through a process of reduction. It has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes . This interaction results in changes to the target molecules, altering their chemical structure and properties.
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in aliphatic and aromatic solvents . This suggests that its bioavailability may be influenced by the presence of these solvents.
Action Environment
The action, efficacy, and stability of Dicarbonylbis(cyclopentadienyl)titanium(II) can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and activity may be affected by exposure to air. Additionally, its solubility in different solvents suggests that the choice of solvent can impact its action and efficacy.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) involves the reaction of cyclopentadiene with titanium tetrachloride followed by reduction with sodium borohydride and treatment with carbon monoxide.", "Starting Materials": [ "Cyclopentadiene", "Titanium tetrachloride", "Sodium borohydride", "Carbon monoxide" ], "Reaction": [ "Cyclopentadiene is reacted with titanium tetrachloride in anhydrous diethyl ether to form bis(cyclopentadienyl)titanium dichloride.", "Sodium borohydride is added to the reaction mixture to reduce the titanium from a +4 to a +2 oxidation state.", "The resulting bis(cyclopentadienyl)titanium dichloride is then treated with carbon monoxide to form DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II).", "The product is purified by sublimation under vacuum." ] } | |
CAS 编号 |
12129-51-0 |
产品名称 |
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) |
分子式 |
C12H10O2Ti-2 |
分子量 |
234.077 |
IUPAC 名称 |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
InChI 键 |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
产品来源 |
United States |
Q & A
Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?
A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)
